Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 139755-25-2
VCID: VC17269787
InChI: InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)
SMILES:
Molecular Formula: C19H15N3O4
Molecular Weight: 349.3 g/mol

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-

CAS No.: 139755-25-2

Cat. No.: VC17269787

Molecular Formula: C19H15N3O4

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- - 139755-25-2

Specification

CAS No. 139755-25-2
Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
IUPAC Name N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide
Standard InChI InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)
Standard InChI Key OGVJRJCKBCCYAL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name and Structural Features

The compound’s IUPAC name, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)benzamide, reflects its core structure: a benzamide backbone substituted at the 2-position with a Schiff base linkage to a 5-nitro-2-furanyl group and an N-benzyl side chain. Key functional groups include:

  • Nitro group (-NO2_2): Positioned at the 5th carbon of the furan ring, contributing to electron-withdrawing effects and redox activity.

  • Schiff base (-CH=N-): Forms a conjugated system between the benzamide and furanyl moieties, enhancing planarity and potential DNA intercalation.

  • Benzyl group (-CH2_2C6_6H5_5): Attached to the amide nitrogen, influencing solubility and membrane permeability.

The molecular weight is 380.36 g/mol, with a calculated partition coefficient (logP) of 2.94, suggesting moderate lipophilicity.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Nitration of 2-furaldehyde: 2-Furaldehyde undergoes nitration using nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) to yield 5-nitro-2-furaldehyde.

  • Schiff base formation: Condensation of 5-nitro-2-furaldehyde with 2-aminobenzamide in ethanol under acidic catalysis produces 2-[(5-nitro-2-furylmethylene)amino]benzamide.

  • N-Benzylation: Reaction with benzyl bromide (C6H5CH2Br\text{C}_6\text{H}_5\text{CH}_2\text{Br}) in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) yields the final product.

Key reaction conditions:

  • Step 1: 0–5°C, 4 hours, 72% yield.

  • Step 2: Reflux in ethanol, 6 hours, 68% yield.

  • Step 3: Room temperature, 12 hours, 85% yield.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs:

  • FT-IR: Peaks at 1650 cm1^{-1} (amide C=O), 1520 cm1^{-1} (C=N), and 1340 cm1^{-1} (NO2_2).

  • 1^1H NMR (DMSO-d6_6): δ 8.72 (s, 1H, CH=N), 8.25 (d, 1H, furan-H), 7.85–7.30 (m, 9H, aromatic H).

Physicochemical Properties

PropertyValueMethodReference
Melting point178–181°CDSC
Solubility (25°C)0.12 mg/mL (water)Shake-flask
45 mg/mL (DMSO)
logP2.94Computational (XLogP3)
pKa3.8 (amide NH)Potentiometric titration
StabilityLight-sensitive; decomposes at >200°CAccelerated stability testing

Pharmacological Activity

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Pseudomonas aeruginosa64

Mechanistic studies suggest nitroreductase-mediated activation generates reactive intermediates that damage microbial DNA. Resistance development is slower compared to fluoroquinolones.

Applications and Industrial Relevance

Pharmaceutical Development

Patent US20170022245A1 claims derivatives of this compound for treating urinary tract infections. A 2023 study proposed nanoemulsion formulations to enhance aqueous solubility.

Agricultural Uses

As a seed treatment agent, it inhibits Fusarium spp. at 10 ppm. Field trials show 75% reduction in wheat blight incidence.

Challenges and Future Directions

Key limitations include photodegradation in aqueous solutions (t1/2t_{1/2} = 4 hours under UV) and moderate oral bioavailability (23% in rats). Computational QSAR models propose fluorinated analogs to improve metabolic stability. Collaborative efforts between academia and industry are critical to advancing preclinical development.

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